
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione, also known as QAPD, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoxaline and piperidine, two important chemical classes that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the target organism. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been reported to bind to the fungal cell wall component chitin, which is essential for fungal growth and survival.
Biochemical and Physiological Effects
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to exhibit various biochemical and physiological effects depending on the target organism and the experimental conditions. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes such as acetylcholinesterase. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments is its relatively simple synthesis method and high purity. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be easily synthesized in large quantities with high yields, which makes it suitable for various applications. Another advantage is its versatility, as 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be modified to introduce different functional groups or conjugated to other molecules to enhance its properties. However, one of the limitations of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is its potential toxicity, as some studies have reported cytotoxic effects at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione. One direction is to further investigate its potential therapeutic applications, particularly in cancer and fungal infections. Another direction is to explore its use as a building block for the synthesis of novel organic materials with unique properties. Furthermore, the development of new synthetic methods and modifications of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione may lead to the discovery of more potent and selective compounds with improved pharmacological profiles. Finally, the investigation of the mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione and its interactions with biological targets may provide insights into the design of new drugs and therapies.
Synthesemethoden
The synthesis of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione involves the reaction of quinoxaline-2-carboxylic acid with piperidine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography. The chemical structure of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been used as a building block for the synthesis of novel organic materials such as conducting polymers and metal-organic frameworks. In analytical chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been employed as a derivatizing agent for the determination of various compounds such as amino acids and carbohydrates.
Eigenschaften
IUPAC Name |
3-(quinoxalin-2-ylamino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-6-5-10(13(19)17-12)16-11-7-14-8-3-1-2-4-9(8)15-11/h1-4,7,10H,5-6H2,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYJDHWEYMDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


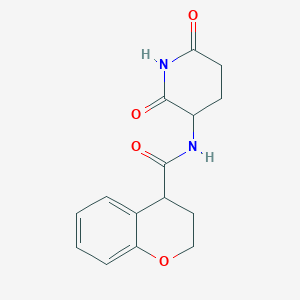
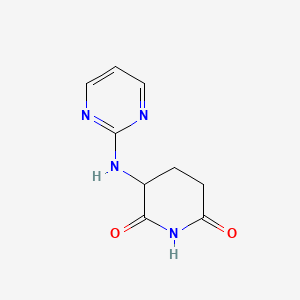
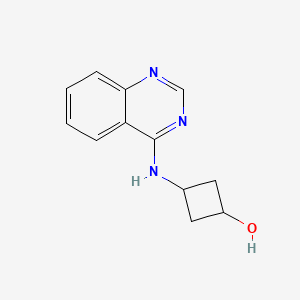
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
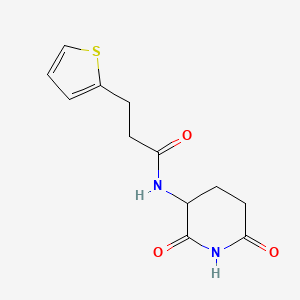
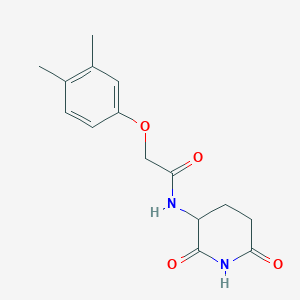
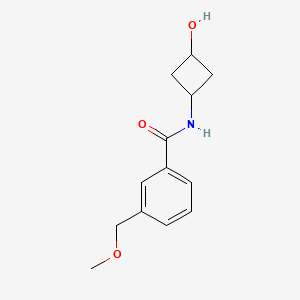
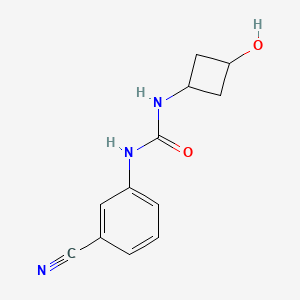
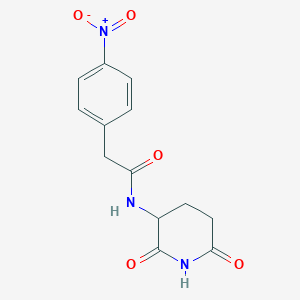
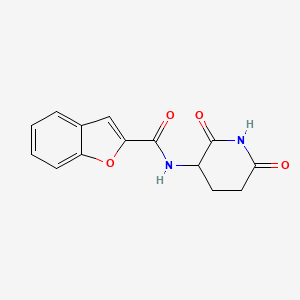


![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)